5-methoxy-N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-methoxy-N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide” is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-methoxy-N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide” typically involves multiple steps, including the formation of the benzofuran core, introduction of methoxy groups, and subsequent functionalization to form the carboxamide moiety. Common reagents used in these reactions include methoxybenzene, methyl iodide, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogens, nucleophiles, under various solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound could be explored as a lead compound for drug development. Its structural features may allow for the design of analogs with improved pharmacological properties.
Industry
In the industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of “5-methoxy-N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide” would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide
- N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide
- 5-methoxy-N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide
Uniqueness
The uniqueness of “5-methoxy-N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide” lies in its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to similar compounds. These differences can influence its reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C25H23NO5 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
5-methoxy-N-(2-methoxy-5-methylphenyl)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C25H23NO5/c1-15-5-11-22(30-4)20(13-15)26-25(27)23-19-14-18(29-3)10-12-21(19)31-24(23)16-6-8-17(28-2)9-7-16/h5-14H,1-4H3,(H,26,27) |
InChI Key |
SUEXOMYQSNIDLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.